methyl 3-(benzhydrylideneamino)-2-methyl-2-phenylpropanoate
Overview
Description
methyl 3-(benzhydrylideneamino)-2-methyl-2-phenylpropanoate is an organic compound with a complex structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(benzhydrylideneamino)-2-methyl-2-phenylpropanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Friedel-Crafts alkylation of benzene with cinnamonitrile to produce 3,3-diphenylpropionitrile. This intermediate is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine. The amine is then reacted with an aldehyde to form a Schiff base, which is subsequently methylated to obtain the methyl quaternary ammonium salt. Finally, hydrolysis of this salt yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
methyl 3-(benzhydrylideneamino)-2-methyl-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
methyl 3-(benzhydrylideneamino)-2-methyl-2-phenylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3-(benzhydrylideneamino)-2-methyl-2-phenylpropanoate exerts its effects involves interactions with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(diphenylmethyleneamino)-2-methylpropanoate
- Methyl 3-(benzylideneamino)-2-methyl-2-phenylpropanoate
- Methyl 3-(phenylmethyleneamino)-2-methyl-2-phenylpropanoate
Uniqueness
methyl 3-(benzhydrylideneamino)-2-methyl-2-phenylpropanoate is unique due to its specific structural features, such as the presence of multiple aromatic rings and the diphenylmethyleneamino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H23NO2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 3-(benzhydrylideneamino)-2-methyl-2-phenylpropanoate |
InChI |
InChI=1S/C24H23NO2/c1-24(23(26)27-2,21-16-10-5-11-17-21)18-25-22(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-17H,18H2,1-2H3 |
InChI Key |
ASKUKRAJUMEQNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN=C(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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